

Application of 8-O-Methyl-urolithin C in neurodegenerative disease research.

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Compound of Interest

Compound Name: 8-O-Methyl-urolithin C

Cat. No.: B15352819

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Application of 8-O-Methyl-urolithin C in Neurodegenerative Disease Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8-O-Methyl-urolithin C, a methylated derivative of the gut microbiota metabolite Urolithin C, is emerging as a compound of significant interest in the field of neurodegenerative disease research. Urolithins, derived from dietary ellagitannins found in pomegranates, berries, and nuts, are known to possess neuroprotective properties. The methylation of Urolithin C may enhance its bioavailability and ability to cross the blood-brain barrier, making **8-O-Methyl-urolithin C** a promising candidate for therapeutic development. Its primary mechanisms of action in a neuroprotective context revolve around the attenuation of neuroinflammation and the mitigation of oxidative stress, both of which are key pathological features of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Key Applications in Neurodegenerative Disease Research

The primary applications of **8-O-Methyl-urolithin C** in this research area are centered on its potent anti-inflammatory and antioxidant activities.

- **Anti-Neuroinflammatory Effects:** **8-O-Methyl-urolithin C** has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system. Over-activation of microglia contributes to chronic neuroinflammation and neuronal damage. The compound mitigates this by inhibiting key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as inflammatory enzymes such as iNOS and COX-2.[\[1\]](#)
- **Antioxidant and Neuroprotective Effects:** Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal cell death in neurodegenerative diseases. **8-O-Methyl-urolithin C** exhibits direct and indirect antioxidant properties. It can directly scavenge free radicals and also enhance the expression and activity of endogenous antioxidant enzymes. By reducing oxidative damage to neurons, it helps to preserve neuronal function and viability.

Data Presentation

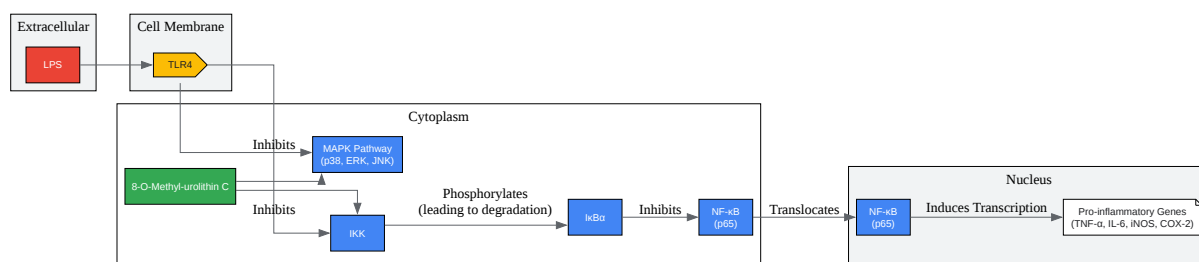
Table 1: In Vitro Anti-Neuroinflammatory Activity of Urolithin C and its Derivatives

Compound	Cell Line	Inducer	Concentration (μg/mL)	Effect on Pro-inflammatory Mediators	Reference
Urolithin C	RAW 264.7	LPS (1 μg/mL)	25	Reduced expression of Cox-2, IL-2, IL-6, TNF-α; Increased TGF-β1	[2] [3]
8,9-di-O-Methyl-urolithin C	BV2 microglia	LPS	Not specified	Attenuated neuroinflammation	N/A

Table 2: In Vivo Neuroprotective Effects of Urolithin C in an Aging Mouse Model

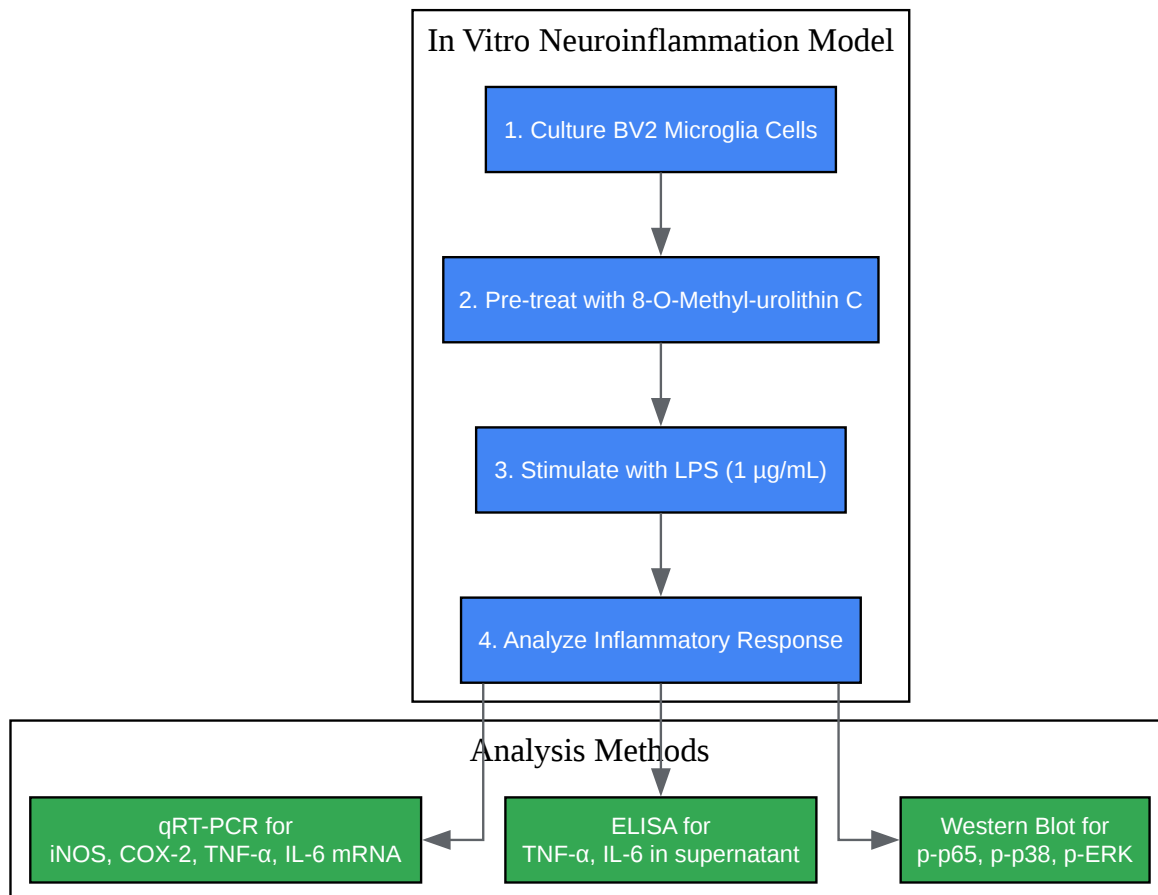
Treatment	Animal Model	Dosage	Duration	Key Findings	Reference
Urolithin C	D-galactose-induced aging mice	Not specified	Not specified	Prevented memory impairment, LTP damage, and synaptic dysfunction; Reduced Aβ1-42 accumulation; Downregulated glial overactivation via MAPK/NF-κB pathway	[1][4]

Mandatory Visualizations



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Caption: Inhibition of MAPK and NF-κB signaling pathways by **8-O-Methyl-urolithin C**.



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Caption: Workflow for assessing the anti-neuroinflammatory effects of **8-O-Methyl-urolithin C** in vitro.

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Activity in BV2 Microglia

Objective: To determine the effect of **8-O-Methyl-urolithin C** on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Materials:

- BV2 murine microglial cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **8-O-Methyl-urolithin C** (or Urolithin C as a surrogate)
- Lipopolysaccharide (LPS) from E. coli
- Phosphate Buffered Saline (PBS)
- Reagents for RNA extraction, qRT-PCR, ELISA, and Western Blot

Procedure:

- Cell Culture:
 - Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
 - Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for viability assays) and allow them to adhere overnight.
- Treatment:
 - Pre-treat the cells with various concentrations of **8-O-Methyl-urolithin C** (e.g., 1, 5, 10, 25 µM) for 2 hours.
 - Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for a specified duration (e.g., 24 hours for cytokine analysis, shorter times for signaling pathway analysis).
 - Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with LPS only.
- Analysis:

- qRT-PCR for Gene Expression:
 - After treatment, lyse the cells and extract total RNA using a suitable kit.
 - Synthesize cDNA from the RNA.
 - Perform qRT-PCR using specific primers for iNOS, COX-2, TNF- α , and IL-6. Normalize the expression to a housekeeping gene (e.g., GAPDH).
- ELISA for Cytokine Secretion:
 - Collect the cell culture supernatant after treatment.
 - Quantify the concentration of secreted TNF- α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Western Blot for Signaling Pathways:
 - For pathway analysis, lyse the cells at earlier time points (e.g., 15, 30, 60 minutes) after LPS stimulation.
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against phosphorylated and total forms of p65 (NF- κ B), p38, and ERK.
 - Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
[\[4\]](#)

Protocol 2: In Vivo Assessment of Neuroprotective Effects in a Mouse Model of Aging

Objective: To evaluate the effect of **8-O-Methyl-urolithin C** on cognitive function in a D-galactose-induced aging mouse model.

Materials:

- C57BL/6 mice (or other appropriate strain)

- D-galactose
- **8-O-Methyl-urolithin C** (or Urolithin C as a surrogate)
- Morris Water Maze apparatus
- Saline solution

Procedure:

- Animal Model Induction:
 - Induce accelerated aging in mice through daily subcutaneous injections of D-galactose (e.g., 100-150 mg/kg) for 6-8 weeks.[\[9\]](#) A control group should receive saline injections.
- Treatment:
 - Administer **8-O-Methyl-urolithin C** orally (e.g., via gavage) at different doses (e.g., 25, 50, 100 mg/kg/day) for the duration of the D-galactose treatment. The vehicle control group should receive the vehicle solution.
- Behavioral Testing (Morris Water Maze):
 - Acquisition Phase (e.g., 5 days):
 - Train the mice to find a hidden platform in a circular pool of opaque water.
 - Conduct 4 trials per day for each mouse, starting from different quadrants.
 - Record the escape latency (time to find the platform) and path length for each trial.[\[10\]](#)
[\[11\]](#)[\[12\]](#) A decrease in these parameters over the training days indicates learning.[\[11\]](#)
[\[13\]](#)
 - Probe Trial (e.g., day 6):
 - Remove the platform and allow the mouse to swim freely for 60 seconds.

- Measure the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings. Increased time and crossings in the target quadrant indicate better spatial memory.
- Histological and Biochemical Analysis:
 - After behavioral testing, sacrifice the animals and collect brain tissue.
 - Perform immunohistochemistry to assess markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and synaptic density.
 - Use ELISA or Western blot to measure levels of A β peptides and inflammatory cytokines in brain homogenates.

Note: As direct experimental data for **8-O-Methyl-urolithin C** is limited, the provided protocols and data are based on studies of Urolithin C and its other methylated derivatives. Researchers should optimize concentrations and treatment times for **8-O-Methyl-urolithin C** in their specific experimental setups.

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